p-Methyl isobutyryl fentanyl hydrochloride
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Overview
Description
p-Methyl isobutyryl fentanyl hydrochloride: is a synthetic opioid analgesic that is structurally similar to fentanyl. It is known for its potent analgesic properties and is used primarily in research and forensic applications. This compound is regulated as a Schedule I substance in the United States, indicating its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl isobutyryl fentanyl hydrochloride typically involves the following steps:
Formation of 4-anilinopiperidine (4-ANPP): This is achieved by reacting 4-piperidone hydrochloride with aniline in a reducing environment.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: p-Methyl isobutyryl fentanyl hydrochloride is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs in various samples .
Biology: In biological research, this compound is used to study the binding affinity and activity of opioid receptors, particularly the mu-opioid receptor .
Medicine: While not used clinically due to its high abuse potential, this compound is studied for its analgesic properties and potential therapeutic applications in pain management .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new opioid analgesics and in forensic toxicology to detect and identify fentanyl analogs in biological samples .
Mechanism of Action
p-Methyl isobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This results in reduced neurotransmitter release and altered pain perception . The compound’s high potency is attributed to its strong binding affinity for the mu-opioid receptor .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic effects.
Isobutyryl fentanyl: Similar in structure but lacks the p-methyl group.
para-Fluoro isobutyryl fentanyl: Contains a fluorine atom at the para position instead of a methyl group.
Uniqueness: p-Methyl isobutyryl fentanyl hydrochloride is unique due to the presence of the p-methyl group, which can influence its binding affinity and potency compared to other fentanyl analogs. This structural modification can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and forensic applications .
Properties
CAS No. |
2748623-68-7 |
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Molecular Formula |
C24H33ClN2O |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-19(2)24(27)26(22-11-9-20(3)10-12-22)23-14-17-25(18-15-23)16-13-21-7-5-4-6-8-21;/h4-12,19,23H,13-18H2,1-3H3;1H |
InChI Key |
FBOVCFLHJRDDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C(C)C.Cl |
Origin of Product |
United States |
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